

# The Pharmacokinetics of Fasiglifam Hemihydrate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fasiglifam hemihydrate*

Cat. No.: *B595586*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Discontinuation of Development:** It is important to note that the clinical development of fasiglifam (TAK-875) was terminated during Phase III trials due to concerns regarding liver safety.<sup>[1][2]</sup> This guide provides a summary of the pharmacokinetic data gathered during its development.

Fasiglifam, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), was developed for the treatment of type 2 diabetes mellitus.<sup>[2][3]</sup> Its mechanism of action involves the potentiation of glucose-stimulated insulin secretion (GSIS).<sup>[4][5]</sup> This document provides a detailed overview of the pharmacokinetics of **fasiglifam hemihydrate**, including its absorption, distribution, metabolism, and excretion, as well as the methodologies of key experiments.

## Mechanism of Action: GPR40-Mediated Insulin Secretion

Fasiglifam acts as an ago-allosteric modulator of GPR40, enhancing the signaling cascade that leads to insulin release from pancreatic  $\beta$ -cells in a glucose-dependent manner.<sup>[4][5]</sup> The activation of GPR40 by fasiglifam initiates a G $\alpha$ q-mediated signaling pathway, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).<sup>[4][5]</sup> IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).<sup>[4][5]</sup> The

subsequent increase in intracellular calcium is a key trigger for the exocytosis of insulin-containing granules.[4][5]



[Click to download full resolution via product page](#)

**Caption:** GPR40 Signaling Pathway for Insulin Secretion.

## Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of fasiglifam has been evaluated in both preclinical species and humans. The drug exhibits high oral bioavailability.[6]

### Table 1: Human Pharmacokinetic Parameters of Fasiglifam (Single Oral Dose)

| Parameter            | Healthy Volunteers (25-800 mg)[3]                   | Subjects with Normal Hepatic Function (25 mg) [6] |
|----------------------|-----------------------------------------------------|---------------------------------------------------|
| Tmax (h)             | 3 - 4                                               | -                                                 |
| Cmax (ng/mL)         | Dose-dependent                                      | -                                                 |
| AUC (ng·h/mL)        | Greater than proportional increase at doses >200 mg | 35,482                                            |
| t½ (h)               | 28.1 - 36.6                                         | Lower than in subjects with hepatic impairment    |
| Oral Bioavailability | High (preclinical data)[6]                          | -                                                 |

Note: A study co-administering fasiglifam with a high-fat meal showed a 40% decrease in Cmax and a 17% decrease in AUC.[3]

**Table 2: Rat Pharmacokinetic Parameters of Fasiglifam (Single Dose)[7]**

| Route | Dose (mg/kg) | Sex    | Cmax (µg/mL) | t <sub>1/2</sub> (h) | Oral Bioavailability (%) |
|-------|--------------|--------|--------------|----------------------|--------------------------|
| IV    | 5            | Male   | 8.8 ± 0.9    | 12.4                 | -                        |
| IV    | 5            | Female | 9.2 ± 1.2    | 11.2                 | -                        |
| Oral  | 10           | Male   | 12.4 ± 2.6   | 11.1                 | 85 - 120                 |
| Oral  | 10           | Female | 12.9 ± 3.5   | 11.6                 | 91 - 108                 |
| Oral  | 50           | Male   | 76.2 ± 3.7   | 10.3                 | 85 - 120                 |
| Oral  | 50           | Female | 83.7 ± 13.2  | 9.8                  | 91 - 108                 |

## Metabolism and Excretion

Fasiglifam is primarily cleared through metabolism, with glucuronidation being the predominant pathway.[1] The major route of excretion for fasiglifam and its metabolites is via the feces.[1]

**Table 3: Major Circulating Metabolites of Fasiglifam in Human Plasma**

| Metabolite   | Description                    | Relative Abundance in Plasma    |
|--------------|--------------------------------|---------------------------------|
| Fasiglifam   | Parent drug                    | Major component                 |
| M-I          | Oxidative cleavage metabolite  | <10% of plasma radioactivity[1] |
| Fasiglifam-G | Acyl glucuronide of fasiglifam | <2% of plasma radioactivity[1]  |
| T-1676427    | Hydroxylated fasiglifam        | <2% of plasma radioactivity[1]  |
| M-I-G        | Glucuronide of M-I             | <2% of plasma radioactivity[1]  |

The formation of a reactive acyl glucuronide metabolite (fasiglifam-G) has been investigated as a potential contributor to the observed drug-induced liver injury.[1]

## Experimental Protocols

### Protocol 1: Human Pharmacokinetic Study

A representative experimental protocol for a single-dose human pharmacokinetic study of fasiglifam is outlined below, based on common practices in the field.

- Study Design: An open-label, single-dose study in healthy adult volunteers.
- Subject Selection: Healthy male and female subjects, aged 18-55 years, with a body mass index within the normal range. Subjects undergo a comprehensive health screening, including liver function tests.
- Dosing: Subjects receive a single oral dose of **fasiglifam hemihydrate** (e.g., 50 mg) after an overnight fast.
- Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
- Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is stored frozen at -80°C until analysis.

- Bioanalytical Method: Quantification of fasiglifam and its major metabolites in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]
  - Sample Preparation: Protein precipitation is a common method for extracting the analyte from the plasma matrix. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[7] An internal standard is added prior to precipitation for accurate quantification.
  - Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[1][7]
  - Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for fasiglifam and its metabolites.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t<sub>1/2</sub>.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 2. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://researchgate.net) [researchgate.net]
- 5. Fasiglifam (TAK-875) has dual potentiating mechanisms via G $\alpha$ q-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Pharmacokinetics and Safety of a Single Oral Dose of Fasiglifam in Subjects with Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [mdpi.com](https://mdpi.com) [mdpi.com]
- 8. [irjms.com](https://irjms.com) [irjms.com]
- To cite this document: BenchChem. [The Pharmacokinetics of Fasiglifam Hemihydrate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595586#pharmacokinetics-of-fasiglifam-hemihydrate\]](https://www.benchchem.com/product/b595586#pharmacokinetics-of-fasiglifam-hemihydrate)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)